Ethyl lauroyl arginate hydrochloride is derived from the esterification of L-arginine hydrochloride with ethanol, followed by the reaction with lauroyl chloride. The compound is classified as a cationic surfactant and is recognized for its antimicrobial activity. It is commonly used in food additives and has been classified under the food additive code INS No. 243 by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .
The synthesis of ethyl lauroyl arginate hydrochloride involves several steps:
Ethyl lauroyl arginate hydrochloride has a complex molecular structure characterized by its components:
The molecular structure allows for self-assembly behavior, forming micelles above its critical micelle concentration (CMC), which ranges from 0.18% to 0.21% (w/v) .
Ethyl lauroyl arginate hydrochloride undergoes various chemical reactions:
The mechanism of action of ethyl lauroyl arginate hydrochloride primarily involves its antimicrobial properties:
Ethyl lauroyl arginate hydrochloride possesses several notable physical and chemical properties:
These properties contribute to its functionality as both a surfactant and an antimicrobial agent.
Ethyl lauroyl arginate hydrochloride has diverse applications:
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